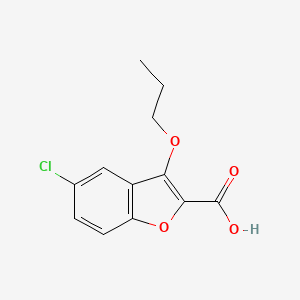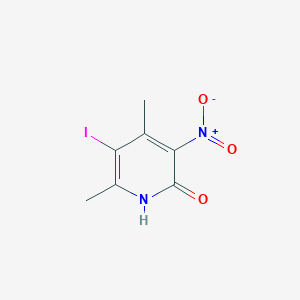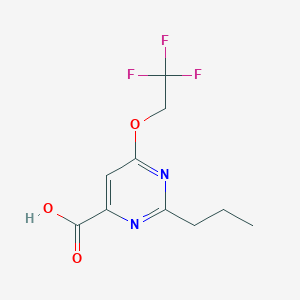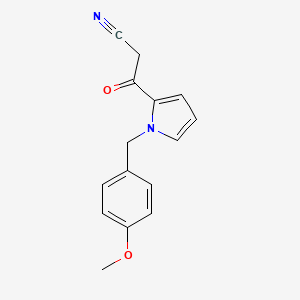
3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is an organic compound that features a pyrrole ring substituted with a 4-methoxybenzyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile can be achieved through a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with pyrrole under acidic conditions to form the intermediate 1-(4-methoxybenzyl)-1H-pyrrole. This intermediate is then subjected to a nitrile addition reaction using a suitable nitrile source such as acetonitrile in the presence of a base like sodium hydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Ethyl 1-(4-methoxybenzyl)-3-methyl-1H-pyrazole-5-carboxylate
Uniqueness
3-(1-(4-Methoxybenzyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a nitrile group and a 4-methoxybenzyl group makes it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C15H14N2O2 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
3-[1-[(4-methoxyphenyl)methyl]pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-4-12(5-7-13)11-17-10-2-3-14(17)15(18)8-9-16/h2-7,10H,8,11H2,1H3 |
Clave InChI |
IEGDYNIRPYYDKT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




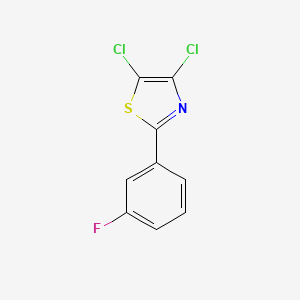
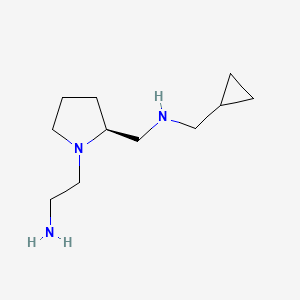
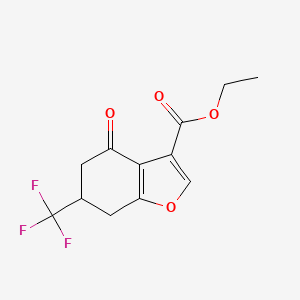
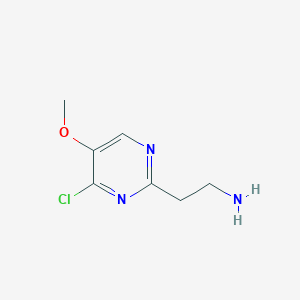
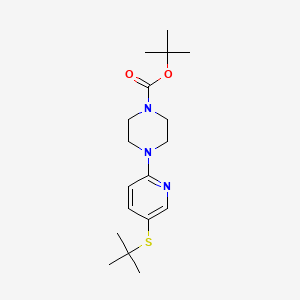
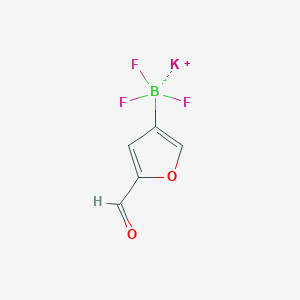
![1-Isopropyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11794845.png)
